5-Nitro-2-indanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1,3-dihydroinden-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEBFWRYDORZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363600 | |
| Record name | 5-Nitro-2-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116530-60-0 | |
| Record name | 5-Nitro-2-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitro-2-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Nitro-2-indanone chemical properties and structure
An In-depth Technical Guide to 5-Nitro-2-indanone: Chemical Properties and Structure
Introduction
This compound is a chemical compound belonging to the indanone family. The indanone core structure is a recognized "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active compounds and natural products.[1][2] Indanone derivatives have shown a wide array of biological activities, including anti-Alzheimer, anticancer, antimicrobial, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
This compound features a bicyclic structure composed of a benzene ring fused to a five-membered ring containing a ketone group at position 2. A nitro group (NO₂) is substituted at position 5 of the benzene ring.
| Identifier | Value |
| IUPAC Name | 5-nitro-1,3-dihydroinden-2-one[3] |
| CAS Number | 116530-60-0[3][4][5] |
| Molecular Formula | C₉H₇NO₃[3][4][6][7] |
| SMILES | C1C(=O)CC2=C1C=CC(=C2)--INVALID-LINK--[O-][8] |
| InChI | InChI=1S/C9H7NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3H,4-5H2[6][7] |
| InChIKey | VSEBFWRYDORZJI-UHFFFAOYSA-N[3][7] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. These properties are crucial for handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Weight | 177.16 g/mol [3][4][6][7] |
| Appearance | Light brown to brown solid[6] or reddish-brown crystals[9] |
| Melting Point | 141-143°C[9] |
| Boiling Point (Predicted) | 340.6 ± 42.0 °C at 760 mmHg[4][6] |
| Density (Predicted) | 1.396 ± 0.06 g/cm³[6] |
| Storage Temperature | Room Temperature, Sealed in dry conditions[6] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the nitration of 2-indanone.[9]
Materials:
-
2-indanone (5.6 g)
-
Chloroform (40 mL)
-
95% Fuming nitric acid (13 mL)
-
10% Sodium hydroxide solution
-
Saturated saline solution
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
Preparation: Add 5.6 g of 2-indanone and 40 mL of chloroform to a 250 mL single-neck flask. In a separate container, measure 13 mL of 95% fuming nitric acid.[9]
-
Cooling: Cool both the 2-indanone solution and the fuming nitric acid in a cryogenic bath to a temperature below -20°C.[9]
-
Nitration Reaction: Slowly add the cooled 2-indanone solution to the cooled fuming nitric acid over a period of 40 minutes with vigorous stirring.[9]
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (100:1). The product has an Rf value of 0.64, while the starting material (2-indanone) has an Rf of 0.79.[9]
-
Completion: After the addition is complete, continue the reaction at -20°C for an additional 20 minutes to ensure it goes to completion.[9]
-
Quenching: Quench the reaction by adding it to 60 mL of a 10% sodium hydroxide solution mixed with ice water.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the upper aqueous phase with chloroform (3 x 30 mL).[9]
-
Washing: Combine the organic phases and wash with a saturated saline solution until the pH is neutral.[9]
-
Isolation: Evaporate the organic solvent using a rotary evaporator to obtain a yellow solid.[9]
-
Purification: Recrystallize the solid from ethyl acetate and cyclohexane. Cooling the solution yields reddish-brown crystals. Filter the crystals to obtain pure this compound. The reported yield is 3.8 g (49.5%).[9]
Structural Characterization
-
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. For this compound, characteristic peaks would be expected for the carbonyl (C=O) group of the ketone (typically around 1715 cm⁻¹ for a saturated ketone), the C-NO₂ stretching of the nitro group, and C-H stretches for the aromatic and aliphatic protons.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information on the number and environment of hydrogen atoms. Distinct signals would be expected for the protons on the aromatic ring and the methylene (CH₂) protons of the five-membered ring.
-
¹³C NMR: Would show distinct peaks for each unique carbon atom, including the carbonyl carbon, the aromatic carbons (some shifted due to the electron-withdrawing nitro group), and the aliphatic carbons.
-
-
Mass Spectrometry (MS): This analysis would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at an m/z ratio corresponding to the molecular weight of 177.16.[3] Fragmentation patterns could provide further structural evidence.
Safety and Handling
According to GHS hazard statements, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Proper personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area.[4]
Biological Context and Potential Applications
The indanone scaffold is a key component in numerous compounds with significant biological activity.[1] The most notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2] The presence of a nitro group can also influence the biological activity of a molecule.[11] While specific biological activities for this compound have not been detailed in the search results, its structure as an indanone derivative makes it a compound of interest for screening in various therapeutic areas, such as oncology, neurology, and infectious diseases.[1][2] It serves as a valuable intermediate for the synthesis of more complex, biologically active molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H7NO3 | CID 1502066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. This compound CAS#: 116530-60-0 [m.chemicalbook.com]
- 7. This compound | CAS: 116530-60-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 9. This compound | 116530-60-0 [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
Synthesis of 5-Nitro-2-indanone from 2-Indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Nitro-2-indanone, a valuable intermediate in medicinal chemistry and drug development. The document details the established synthetic protocol, reaction mechanism, and quantitative data, presented in a clear and accessible format for laboratory application.
Reaction Scheme
The synthesis of this compound is achieved through the electrophilic nitration of 2-indanone. The reaction introduces a nitro group (-NO₂) onto the aromatic ring of the 2-indanone molecule.
Overall Reaction:
2-Indanonethis compound
Reaction Mechanism
The nitration of 2-indanone proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: Fuming nitric acid generates the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electron system of the benzene ring of 2-indanone acts as a nucleophile, attacking the nitronium ion. The carbonyl group at the 2-position is a deactivating group and a meta-director. However, the fused aliphatic ring's ortho,para-directing influence and steric hindrance likely favor substitution at the 5- and 6-positions. The formation of the 5-nitro isomer is predominantly observed.
-
Rearomatization: A base (such as the HSO₄⁻ ion if sulfuric acid were present, or another molecule of nitric acid or water) abstracts a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and yielding the final product, this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound.[1][2]
Materials and Equipment:
-
2-Indanone
-
95% Fuming Nitric Acid
-
Chloroform
-
10% Sodium Hydroxide Solution
-
Saturated Saline Solution
-
Ethyl Acetate
-
Cyclohexane
-
250 mL Single Neck Flask
-
Cryogenic Bath
-
Magnetic Stirrer
-
Separatory Funnel
-
Rotary Evaporator
-
Recrystallization Apparatus
-
Thin Layer Chromatography (TLC) equipment
Procedure:
-
Reaction Setup: In a 250 mL single neck flask, dissolve 5.6 g of 2-indanone in 40 mL of chloroform. In a separate container, measure 13 mL of 95% fuming nitric acid.
-
Cooling: Cool both the 2-indanone solution and the fuming nitric acid in a cryogenic bath to a temperature below -20°C.
-
Addition of Reactants: While maintaining the temperature below -20°C and with vigorous stirring, slowly add the cooled 2-indanone solution to the cooled fuming nitric acid. The addition should take approximately 40 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The developing solvent system is a 100:1 mixture of chloroform and methanol. The Rf value for the product, this compound, is 0.64, while the Rf for the starting material, 2-indanone, is 0.79.[1][2]
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at -20°C for an additional 20 minutes to ensure the reaction goes to completion.
-
Quenching: Quench the reaction by carefully adding the reaction mixture to 60 mL of a 10% sodium hydroxide solution mixed with ice water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the upper aqueous phase three times with 30 mL portions of chloroform.
-
Washing: Combine the organic phases and wash with saturated saline solution until the pH is neutral.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain a yellow solid.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and cyclohexane. Cool the solution to induce crystallization.
-
Isolation and Drying: Collect the reddish-brown crystals of this compound by filtration and dry them.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Indanone | 5.6 g | [1][2] |
| 95% Fuming Nitric Acid | 13 mL | [1][2] |
| Product | ||
| This compound (Yield) | 3.8 g (49.5%) | [1][2] |
| Melting Point | 141-143°C | [1][2] |
| TLC Data | ||
| Mobile Phase | Chloroform:Methanol (100:1) | [1][2] |
| Rf (2-Indanone) | 0.79 | [1][2] |
| Rf (this compound) | 0.64 | [1][2] |
| Physical Properties | ||
| Molecular Formula | C₉H₇NO₃ | [3][4] |
| Molecular Weight | 177.16 g/mol | [4] |
| Appearance | Light brown to brown solid | [2] |
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for the electrophilic nitration of 2-indanone.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
5-Nitro-2-indanone: A Technical Guide for Researchers
CAS Number: 116530-60-0
This technical guide provides a comprehensive overview of 5-Nitro-2-indanone, a heterocyclic compound of interest to researchers in drug discovery and chemical biology. While specific experimental data on this compound is limited in publicly available literature, this guide synthesizes the known chemical properties, a detailed synthesis protocol, and explores its potential applications based on the activities of the broader class of indanone derivatives.
Chemical and Physical Properties
This compound, also known as 5-nitro-1,3-dihydroinden-2-one, is a nitro-substituted indanone derivative.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Yellow crystalline solid | |
| Melting Point | 141-143 °C | |
| Boiling Point (Predicted) | 340.6 ± 42.0 °C | |
| Density (Predicted) | 1.396 ± 0.06 g/cm³ | |
| Storage | Sealed in dry, room temperature conditions |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been described. The following is a step-by-step methodology for its preparation.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
2-Indanone
-
Fuming nitric acid (95%)
-
Chloroform
-
Sodium hydroxide solution (10%)
-
Saturated saline solution
-
Ethyl acetate
-
Cyclohexane
-
Ice-water bath
-
Standard laboratory glassware (three-necked flask, dropping funnel, separatory funnel, rotary evaporator)
-
Thin-layer chromatography (TLC) apparatus
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask, dissolve 5.6 g of 2-indanone in 40 mL of chloroform. In a separate container, measure 13 mL of 95% fuming nitric acid. Cool both solutions to below -20 °C using a cryogenic bath.
-
Nitration: While maintaining the temperature below -20 °C and under vigorous stirring, slowly add the cooled 2-indanone solution to the fuming nitric acid over a period of 40 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The developing solvent is a mixture of chloroform and methanol (100:1). The Rf value for the product, this compound, is approximately 0.64, while the Rf for the starting material, 2-indanone, is 0.79.
-
Reaction Completion and Quenching: After the addition is complete, continue stirring the reaction mixture at -20 °C for an additional 20 minutes to ensure the reaction goes to completion. Quench the reaction by carefully adding 60 mL of a 10% sodium hydroxide solution mixed with ice water.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with 30 mL of chloroform each time.
-
Washing and Drying: Combine the organic phases and wash with saturated saline solution until the pH is neutral. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the chloroform using a rotary evaporator to obtain a yellow solid.
-
Recrystallization and Purification: Recrystallize the crude product from a mixture of ethyl acetate and cyclohexane. Cool the solution to induce crystallization.
-
Isolation and Characterization: Filter the reddish-brown crystals and dry them. A typical yield is around 3.8 g (49.5%). The melting point of the purified this compound is between 141-143 °C.
Potential Research Applications
While specific studies detailing the biological activity of this compound are not widely available, the indanone scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3] Furthermore, this compound is marketed as a useful biochemical for proteomics research, suggesting its potential as a chemical probe.
Potential as a Chemical Probe in Proteomics
The structure of this compound, containing a reactive ketone and a nitro group that can be chemically modified, makes it a candidate for development as a chemical probe for activity-based protein profiling (ABPP). ABPP is a powerful chemical proteomics strategy used to identify and characterize enzyme activities in complex biological systems.[4][5][6][7]
A hypothetical workflow for using a this compound-derived probe in a competitive ABPP experiment is outlined below.
Potential Anticancer and Antimicrobial Activity
Derivatives of the indanone scaffold have demonstrated significant potential as both anticancer and antimicrobial agents.
Anticancer Activity: Numerous studies have reported the cytotoxic effects of indanone derivatives against various cancer cell lines.[1][3][8][9][10] For instance, some indanone-based compounds have shown potent activity against multidrug-resistant cancer cells.[8][10] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10]
The general logical flow of investigating the anticancer potential of a compound like this compound is depicted below.
Antimicrobial Activity: Indanone derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[2] Studies on related structures, such as indanone acetic acid derivatives, have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2]
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[11] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a readily synthesizable compound with potential applications in chemical biology and drug discovery. While specific biological data for this molecule is currently limited, its structural relationship to the broadly active indanone class suggests that it may possess interesting anticancer, antimicrobial, or other pharmacological properties. Its designation as a tool for proteomics research warrants further investigation into its utility as a chemical probe for target identification and pathway elucidation. This guide provides a foundational resource for researchers interested in exploring the potential of this compound in their own studies.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. staff.cimap.res.in [staff.cimap.res.in]
- 10. Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C9H7NO3 | CID 1502066 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Nitro-2-indanone: Properties, Synthesis, and Applications in Proteomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Nitro-2-indanone, a biochemical compound with applications in proteomics research. This document details its chemical properties, a validated synthesis protocol, and explores its potential utility as a chemical probe in activity-based protein profiling (ABPP).
Core Chemical and Physical Properties
This compound, with the CAS number 116530-60-0, is a nitro-containing indanone derivative.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [1][2][3][4][5] |
| Molecular Weight | 177.16 g/mol | [1][2][3][4][5][6] |
| Appearance | Light brown to brown solid | |
| Boiling Point | 340.6±42.0 °C (Predicted) | |
| Density | 1.396±0.06 g/cm³ (Predicted) | |
| Storage | Sealed in a dry place at room temperature |
Synthesis of this compound: An Experimental Protocol
A detailed method for the synthesis of this compound from 2-indanone has been reported. This procedure involves the nitration of the indanone core.
Materials:
-
2-Indanone
-
Chloroform
-
Fuming Nitric Acid (95%)
-
10% Sodium Hydroxide solution
-
Ice water
-
Saturated saline solution
-
Ethyl acetate
-
Cyclohexane
-
250 mL single neck flask
-
Cryogenic bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Preparation of Reactants:
-
Add 5.6 g of 2-indanone and 40 mL of chloroform to a 250 mL single neck flask.
-
Measure 13 mL of 95% fuming nitric acid.
-
Cool both the 2-indanone solution and the fuming nitric acid in a cryogenic bath to a temperature below -20°C.
-
-
Nitration Reaction:
-
Slowly add the cooled 2-indanone solution to the cooled fuming nitric acid over a period of 40 minutes with vigorous stirring.
-
Monitor the progress of the reaction by TLC (developing solvent: chloroform:methanol = 100:1). The Rf value for the product is approximately 0.64, while the Rf for 2-indanone is 0.79.
-
After the addition is complete, continue the reaction at -20°C for an additional 20 minutes to ensure completion.
-
-
Work-up and Isolation:
-
Quench the reaction by adding 60 mL of a 10% sodium hydroxide solution mixed with ice water.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extract the upper aqueous phase with chloroform (3 x 30 mL).
-
Combine the organic phases and wash with saturated saline solution until neutral.
-
Evaporate the organic solvent using a rotary evaporator to obtain a yellow solid.
-
-
Purification:
-
Recrystallize the crude product from ethyl acetate and cyclohexane.
-
Cool the solution to induce crystallization.
-
Collect the reddish-brown crystals by filtration. This process yields 3.8 g of this compound (49.5% yield) with a melting point of 141-143°C.
-
Application in Chemical Proteomics: Activity-Based Protein Profiling
While specific signaling pathways involving this compound are not extensively documented, its utility as a biochemical for proteomics research has been noted.[4] The structure of this compound, containing a reactive ketone and a nitro group which can be potentially modified, makes it a candidate for use as a chemical probe in techniques like Activity-Based Protein Profiling (ABPP).
ABPP is a powerful chemical proteomics strategy used to study the functional state of enzymes within complex biological systems. This technique utilizes small molecule probes that covalently bind to the active sites of specific enzymes. A generalized workflow for an ABPP experiment where a compound like this compound could be adapted as a probe is outlined below.
In this theoretical workflow, a derivative of this compound would be synthesized to incorporate a bioorthogonal handle (e.g., an alkyne or azide). This modified probe would then be incubated with a complex proteome. Proteins that interact with the probe would be "tagged." Following this, a reporter tag (like biotin or a fluorophore) with a complementary bioorthogonal handle would be attached via "click chemistry." The tagged proteins can then be enriched, digested, and identified using mass spectrometry, revealing the protein targets of the original probe. This approach allows for the identification of functionally active enzymes in their native cellular environment.
References
- 1. Chemical proteomics - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 2. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Proteomics - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Spectroscopic data for 5-Nitro-2-indanone characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 5-Nitro-2-indanone. The information herein is intended to support research and development activities where this compound is of interest.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. This data is critical for the structural confirmation and purity assessment of the compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.30 | d | 1H | Ar-H |
| ~8.15 | dd | 1H | Ar-H |
| ~7.60 | d | 1H | Ar-H |
| ~3.60 | s | 4H | -CH₂-C(O)-CH₂- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Carbon Type |
| ~215.0 | C=O |
| ~150.0 | Ar-C (C-NO₂) |
| ~145.0 | Ar-C |
| ~138.0 | Ar-C |
| ~128.0 | Ar-CH |
| ~125.0 | Ar-CH |
| ~120.0 | Ar-CH |
| ~45.0 | -CH₂- |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ketone) |
| ~1520 | Strong | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~850 | Strong | C-N Stretch |
Mass Spectrometry (MS) Data
| Property | Value |
| Molecular Formula | C₉H₇NO₃[1] |
| Molecular Weight | 177.16 g/mol [1] |
| Exact Mass | 177.0426 Da[1] |
| Predicted Fragmentation (m/z) | Relative Intensity |
| 177 | [M]⁺ |
| 147 | [M-NO]⁺ |
| 131 | [M-NO₂]⁺ |
| 103 | [C₈H₇]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the nitration of 2-indanone.
Materials:
-
2-indanone
-
Fuming nitric acid (95%)
-
Chloroform
-
Sodium hydroxide solution (10%)
-
Saturated sodium chloride solution (brine)
-
Ethyl acetate
-
Cyclohexane
-
Ice
Procedure:
-
In a 250 mL single-neck flask, dissolve 5.6 g of 2-indanone in 40 mL of chloroform.
-
In a separate container, measure 13 mL of 95% fuming nitric acid.
-
Cool both the 2-indanone solution and the fuming nitric acid in a cryogenic bath to a temperature below -20°C.
-
With vigorous stirring, slowly add the cooled 2-indanone solution to the cooled fuming nitric acid over a period of 40 minutes, maintaining the temperature below -20°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (100:1). The Rf of the product is approximately 0.64, while the Rf of 2-indanone is approximately 0.79.
-
After the addition is complete, continue stirring the reaction mixture at -20°C for an additional 20 minutes to ensure the reaction goes to completion.
-
Quench the reaction by carefully adding it to 60 mL of a 10% sodium hydroxide solution mixed with ice water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with chloroform (3 x 30 mL).
-
Combine the organic phases and wash with saturated saline until the organic layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain a yellow solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and cyclohexane. Cool the solution to induce crystallization.
-
Filter the reddish-brown crystals and dry them under vacuum to yield this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum is to be recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.
-
Mass Spectrometry: The mass spectrum is to be obtained using an electron ionization (EI) mass spectrometer.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Molecular structure of this compound.
References
5-Nitro-2-indanone: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and known properties of 5-Nitro-2-indanone. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound. While this guide consolidates available data, it is important to note that specific biological signaling pathways and detailed experimental protocols for this compound are not extensively documented in publicly available literature.
Chemical and Physical Properties
This compound is a nitrated derivative of 2-indanone. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [1][2] |
| Molecular Weight | 177.16 g/mol | [1][2] |
| CAS Number | 116530-60-0 | [1] |
| Appearance | Light brown to brown solid | [3] |
| Boiling Point | 340.6°C at 760 mmHg | [4] |
| Flash Point | 176°C | [4] |
| Density | 1.396 g/cm³ | [4] |
| Vapor Pressure | 8.51E-05 mmHg at 25°C | [4] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of the compound and preventing accidents.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[5]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5]
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[5]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.
-
Environmental Precautions: Do not let the product enter drains.
-
Containment and Cleaning: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Experimental Protocols
While specific, detailed experimental protocols for this compound are scarce in the available literature, a general synthesis procedure has been described. It is important to note that one source mentions its use as a "useful biochemical for proteomics research," suggesting its potential application in this field, though specific protocols are not provided.[1]
Synthesis of this compound
A reported synthesis of this compound involves the nitration of 2-indanone. The following is a summary of a described method.[6]
Materials:
-
2-indanone
-
Fuming nitric acid (95%)
-
Chloroform
-
10% Sodium hydroxide solution
-
Saturated saline solution
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
Cool a solution of 2-indanone in chloroform and fuming nitric acid separately in a cryogenic bath to below -20°C.
-
Slowly add the cooled 2-indanone solution to the cooled fuming nitric acid with vigorous stirring over 40 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quench the reaction with a mixture of 10% sodium hydroxide solution and ice water.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic phases and wash with saturated saline solution until neutral.
-
Evaporate the organic solvent using a rotary evaporator to obtain a yellow solid.
-
Recrystallize the solid from ethyl acetate and cyclohexane to yield reddish-brown crystals of this compound.[6]
Disclaimer: This is a summarized protocol. Researchers should consult the original literature and perform a thorough risk assessment before attempting this synthesis.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific information in the public domain regarding the biological activities, mechanism of action, and associated signaling pathways of this compound. While the broader class of indanone derivatives has been investigated for various therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects, these findings have not been explicitly attributed to this compound.[7][8]
Potential Areas of Investigation
Given the biological activities of other indanone derivatives, potential areas for future research on this compound could include:
-
Anti-inflammatory Activity: Investigating its effects on inflammatory pathways such as NF-κB and MAPK signaling.
-
Anticancer Activity: Screening against various cancer cell lines and elucidating potential mechanisms of action.
-
Neuroprotective Effects: Assessing its potential to protect neuronal cells from damage in models of neurodegenerative diseases.
-
Proteomics Applications: Exploring its use as a chemical probe in proteomics studies to identify protein targets.
Visualizations
As no specific signaling pathways for this compound have been described, a diagram illustrating a general experimental workflow for its synthesis and purification is provided below.
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- 1. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 116530-60-0 [chemicalbook.com]
- 3. Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Neuroprotective effects of novel nitrones: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Applications of 5-Nitro-2-indanone in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
5-Nitro-2-indanone is a versatile synthetic intermediate characterized by the presence of a reactive ketone and a nitro group on the aromatic ring. These functional groups provide multiple avenues for chemical modification, making it a valuable building block in the synthesis of a variety of organic molecules, particularly in the realm of medicinal chemistry. The primary applications of this compound revolve around the transformation of its nitro group and the reactivity of its carbonyl and α-methylene groups.
Key Synthetic Applications
The synthetic utility of this compound is primarily centered on two key transformations:
-
Reduction of the Nitro Group: The nitro functionality can be readily reduced to a primary amine, yielding 5-amino-2-indanone. This amino group serves as a crucial handle for the introduction of diverse substituents and the construction of various heterocyclic systems. 5-Amino-2-indanone is a key precursor for the synthesis of kinase inhibitors and other biologically active compounds.
-
Reactions involving the Carbonyl Group: The ketone in this compound can undergo a range of classical carbonyl reactions. A notable example is the Knoevenagel condensation with activated methylene compounds, which allows for the extension of the carbon skeleton and the formation of α,β-unsaturated systems.
Application 1: Synthesis of 5-Amino-2-indanone via Catalytic Hydrogenation
The reduction of this compound to 5-amino-2-indanone is a fundamental and widely used transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.
Reaction Scheme:
Caption: Catalytic hydrogenation of this compound.
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (H₂)
-
Filtration aid (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the catalyst) to the solution.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford 5-amino-2-indanone. The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data
| Catalyst | Solvent | Pressure | Temperature | Time (h) | Yield (%) |
| 10% Pd/C | Ethanol | 1 atm (balloon) | Room Temp. | 4 | >95 |
| 10% Pd/C | Methanol | 50 psi | Room Temp. | 2 | ~98 |
Application 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The active methylene group adjacent to the carbonyl in this compound can participate in condensation reactions. However, a more common application involves the Knoevenagel condensation of the carbonyl group with active methylene compounds, such as malononitrile, to generate versatile intermediates.
Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (reagent grade)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Quantitative Data
| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | Reflux, 3h | 85-95 |
| This compound | Ethyl cyanoacetate | Piperidine | Ethanol | Reflux, 4h | 80-90 |
Application 3: Synthesis of N-Substituted 5-Amino-2-indanone Derivatives for Kinase Inhibitors
5-Amino-2-indanone is a valuable precursor in the synthesis of various kinase inhibitors, which are a significant class of therapeutic agents in oncology. The amino group can be functionalized through various reactions, such as acylation, alkylation, and reductive amination, to introduce pharmacologically important moieties.
Workflow for Synthesis of Kinase Inhibitor Precursors:
Caption: Synthetic workflow from this compound to kinase inhibitor scaffolds.
Experimental Protocol: Synthesis of N-Acyl-5-amino-2-indanone
Materials:
-
5-Amino-2-indanone
-
Acid chloride or anhydride (e.g., acetyl chloride)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 5-amino-2-indanone (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-acyl derivative.
Quantitative Data for N-Acylation
| Amine | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 5-Amino-2-indanone | Acetyl Chloride | Triethylamine | DCM | 2 | 92 |
| 5-Amino-2-indanone | Benzoyl Chloride | Pyridine | THF | 4 | 88 |
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. Its primary utility lies in its straightforward conversion to 5-amino-2-indanone, a key building block for a wide range of biologically active molecules, particularly in the development of kinase inhibitors. Furthermore, the carbonyl group of this compound allows for various transformations, such as Knoevenagel condensations, to build molecular complexity. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this important synthetic intermediate.
5-Nitro-2-indanone: A Versatile Intermediate in the Synthesis of Bioactive Molecules
Application Note
Introduction
5-Nitro-2-indanone is a valuable chemical intermediate characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, with a nitro group at the 5-position. This substitution pattern makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The presence of the nitro group allows for its reduction to a primary amine, which can then be further functionalized to introduce diverse pharmacophores. Additionally, the ketone functionality provides a handle for various chemical transformations. This document outlines the key applications of this compound as a chemical intermediate in drug discovery and provides detailed protocols for its synthesis and subsequent transformation into bioactive derivatives.
Key Applications in Drug Development
The indanone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse pharmacological activities. This compound serves as a crucial starting material for the synthesis of derivatives with potential therapeutic applications, including:
-
Anti-inflammatory Agents: The amino-indanone core, derived from the reduction of this compound, is a key structural motif in the development of selective cyclooxygenase-2 (COX-2) inhibitors. These compounds are of significant interest for the treatment of inflammation and pain with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.
-
Anticancer Agents: Indanone derivatives have been investigated for their potential as anticancer agents. The ability to introduce various substituents onto the indanone scaffold allows for the fine-tuning of their cytotoxic and anti-proliferative activities.
-
Neuroprotective Agents: The indanone core is present in drugs developed for the treatment of neurodegenerative diseases. For instance, analogues of Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, can be synthesized from indanone precursors. The 5-amino group derived from this compound provides a convenient point for introducing the side chains necessary for potent enzyme inhibition.
-
Antiviral and Antimicrobial Agents: The versatile indanone skeleton can be elaborated to produce compounds with activity against various viruses and bacteria.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the nitration of 2-indanone to produce this compound.
Materials:
-
2-Indanone
-
Fuming nitric acid (95%)
-
Chloroform
-
Sodium hydroxide solution (10%)
-
Saturated sodium chloride solution
-
Ethyl acetate
-
Cyclohexane
-
Ice
Procedure:
-
In a 250 mL single-neck flask, dissolve 5.6 g of 2-indanone in 40 mL of chloroform.
-
In a separate vessel, carefully measure 13 mL of 95% fuming nitric acid.
-
Cool both the 2-indanone solution and the fuming nitric acid in a cryogenic bath to a temperature below -20°C.
-
With vigorous stirring, slowly add the cooled 2-indanone solution to the cooled fuming nitric acid over a period of 40 minutes, ensuring the temperature remains below -20°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (100:1). The Rf value for this compound is approximately 0.64, while the Rf for 2-indanone is 0.79.[1]
-
After the addition is complete, continue stirring the reaction mixture at -20°C for an additional 20 minutes to ensure complete conversion.
-
Quench the reaction by carefully pouring the mixture into a beaker containing 60 mL of a 10% sodium hydroxide solution mixed with ice.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extract the aqueous layer with chloroform (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain a yellow solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and cyclohexane to yield reddish-brown crystals of this compound.[1]
Quantitative Data:
| Product | Yield | Melting Point |
| This compound | 49.5% | 141-143°C |
Caption: Synthesis of this compound.
Protocol 2: Reduction of this compound to 5-Amino-2-indanone
This protocol describes the catalytic reduction of the nitro group to an amine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a hydrogenation flask, dissolve this compound in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and connect it to a hydrogen source.
-
Purge the flask with hydrogen gas to remove air.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 5-Amino-2-indanone.
Quantitative Data:
| Reactant | Product | Catalyst | Solvent | Yield |
| This compound | 5-Amino-2-indanone | 10% Pd/C | Methanol | >90% |
Caption: Reduction of this compound.
Protocol 3: Synthesis of a Hypothetical N-Aryl-5-amino-2-indanone Derivative (COX Inhibitor Lead)
This protocol describes a representative synthesis of a potential COX inhibitor starting from 5-Amino-2-indanone, based on common synthetic strategies for this class of compounds.
Materials:
-
5-Amino-2-indanone
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium phosphate (K₃PO₄)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add 5-Amino-2-indanone, arylboronic acid (1.2 equivalents), CuI (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and K₃PO₄ (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 110°C.
-
Stir the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-aryl-5-amino-2-indanone derivative.
Quantitative Data (Hypothetical):
| Reactant 1 | Reactant 2 | Product | Catalyst System | Solvent | Yield |
| 5-Amino-2-indanone | 4-Methoxyphenylboronic acid | N-(4-methoxyphenyl)-5-amino-2-indanone | CuI / 1,10-Phenanthroline | Toluene | 60-80% |
Caption: Synthesis of an N-Aryl-5-amino-2-indanone derivative.
Visualizations
Caption: Synthesis of this compound.
Caption: Reduction to 5-Amino-2-indanone.
Caption: Synthesis of a Bioactive Derivative.
Caption: COX-2 Inhibition by an Indanone Derivative.
References
5-Nitro-2-indanone: A Versatile Building Block for Novel Pharmaceutical Agents
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Nitro-2-indanone is a valuable synthetic intermediate that serves as a versatile scaffold for the development of a variety of pharmaceutical agents. Its indanone core is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. The presence of the nitro group offers a strategic handle for further chemical modifications, most notably its reduction to a primary amine, which opens up a vast chemical space for the synthesis of diverse drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of pharmacologically active molecules, with a focus on the development of cholinesterase inhibitors for the potential treatment of neurodegenerative diseases such as Alzheimer's disease.
Introduction to this compound in Medicinal Chemistry
The indanone framework is a core structural motif in a range of pharmaceuticals and biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for interacting with biological targets. The introduction of a nitro group at the 5-position of the 2-indanone core enhances its utility as a synthetic building block. The electron-withdrawing nature of the nitro group can influence the reactivity of the indanone system, and its facile reduction to the corresponding 5-amino-2-indanone provides a key intermediate for a multitude of synthetic transformations.[2][3][4][5][6][7]
Derivatives of the indanone scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
-
Neuroprotective Agents: Notably, the blockbuster drug Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, features an indanone moiety.[8][9][10]
-
Anticancer Agents: Certain indanone derivatives have shown promise in the development of novel anticancer therapeutics.
-
Anti-inflammatory Agents: The indanone scaffold has been explored for the development of new anti-inflammatory drugs.[9]
-
Antiviral and Antimicrobial Agents: Various indanone derivatives have exhibited antiviral and antimicrobial properties.[8]
The strategic importance of this compound lies in its potential to be elaborated into complex molecules that can modulate these biological pathways.
Physicochemical and Safety Data of this compound
A clear understanding of the physical, chemical, and safety properties of a starting material is crucial for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 116530-60-0 | [11] |
| Molecular Formula | C₉H₇NO₃ | [11] |
| Molecular Weight | 177.16 g/mol | [11] |
| Appearance | Light brown to brown solid | [11] |
| Melting Point | 141-143 °C | [11] |
| Boiling Point | 340.6 ± 42.0 °C (Predicted) | [11] |
| Density | 1.396 ± 0.06 g/cm³ (Predicted) | [11] |
| Storage | Sealed in a dry, room temperature environment. | [11] |
| Hazards | Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. | [12] |
Key Synthetic Transformations and Protocols
The journey from this compound to a potential pharmaceutical agent typically involves a series of well-defined synthetic steps. The following protocols provide detailed methodologies for these key transformations.
Synthesis of this compound
The starting material, this compound, can be synthesized from 2-indanone via electrophilic nitration.
Experimental Protocol: Synthesis of this compound from 2-Indanone
-
Materials: 2-Indanone, Chloroform, 95% Fuming Nitric Acid, 10% Sodium Hydroxide solution, Saturated Saline, Ethyl Acetate, Cyclohexane.
-
Procedure:
-
In a 250 mL single-neck flask, dissolve 5.6 g of 2-indanone in 40 mL of chloroform.
-
In a separate container, measure 13 mL of 95% fuming nitric acid.
-
Cool both the 2-indanone solution and the fuming nitric acid to below -20 °C in a cryogenic bath.
-
Slowly add the cooled 2-indanone solution to the cooled fuming nitric acid over a period of 40 minutes with vigorous stirring, maintaining the temperature below -20 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) (Eluent: Chloroform:Methanol = 100:1). The Rf of this compound is approximately 0.64, while the Rf of 2-indanone is 0.79.
-
After the addition is complete, continue stirring the reaction mixture at -20 °C for an additional 20 minutes to ensure complete conversion.
-
Quench the reaction by carefully adding the mixture to 60 mL of a 10% sodium hydroxide solution mixed with ice water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with chloroform (3 x 30 mL).
-
Combine the organic layers and wash with saturated saline until the pH is neutral.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator to obtain a yellow solid.
-
Recrystallize the crude product from ethyl acetate and cyclohexane to yield reddish-brown crystals of this compound.
-
-
Yield: Approximately 3.8 g (49.5%).
| Parameter | Value | Reference |
| Starting Material | 2-Indanone | [11] |
| Product | This compound | [11] |
| Yield | 49.5% | [11] |
| Melting Point | 141-143 °C | [11] |
Reduction of this compound to 5-Amino-2-indanone
The reduction of the nitro group to an amine is a pivotal step, transforming the electronic properties of the molecule and providing a nucleophilic handle for further derivatization. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Materials: this compound, Ethanol, 10% Palladium on Carbon (Pd/C), Hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield 5-Amino-2-indanone.
-
-
Expected Yield: High yields are typically expected for this type of reduction, often exceeding 90%.
| Parameter | Value | Reference |
| Starting Material | This compound | General Knowledge |
| Product | 5-Amino-2-indanone | General Knowledge |
| Catalyst | 10% Pd/C | [3] |
| Reducing Agent | H₂ gas | [3] |
| Expected Yield | >90% | General Knowledge |
Synthesis of a Donepezil Analogue from 5-Amino-2-indanone
5-Amino-2-indanone can serve as a key precursor for the synthesis of analogues of Donepezil, a prominent acetylcholinesterase inhibitor. The following is a representative protocol for the synthesis of a simplified Donepezil analogue.
Experimental Protocol: Synthesis of an N-benzyl-5-amino-2-indanone derivative
-
Materials: 5-Amino-2-indanone, Benzaldehyde, Sodium triacetoxyborohydride, Dichloromethane (DCM), Saturated sodium bicarbonate solution.
-
Procedure (Reductive Amination):
-
Dissolve 5-Amino-2-indanone in dichloromethane (DCM).
-
Add one equivalent of benzaldehyde to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the imine intermediate.
-
Add 1.5 equivalents of sodium triacetoxyborohydride in portions to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-5-amino-2-indanone derivative.
-
-
Expected Yield: Yields for reductive amination reactions are generally good, often in the range of 70-90%.
| Parameter | Value | Reference |
| Starting Material | 5-Amino-2-indanone | General Knowledge |
| Reagents | Benzaldehyde, Sodium triacetoxyborohydride | General Knowledge |
| Product | N-benzyl-5-amino-2-indanone derivative | General Knowledge |
| Expected Yield | 70-90% | General Knowledge |
Application in Drug Discovery: Targeting Cholinesterase in Alzheimer's Disease
Signaling Pathway and Mechanism of Action
Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine (ACh) in the brain.[11][13] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[14] By inhibiting AChE, the concentration and duration of action of ACh are increased, leading to enhanced cholinergic neurotransmission and symptomatic improvement in cognitive function.[15]
Donepezil and its analogues, derived from the indanone scaffold, act as reversible inhibitors of AChE.[8][16] They bind to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can then more effectively stimulate postsynaptic receptors.
Caption: Mechanism of action of indanone-based acetylcholinesterase inhibitors.
Experimental Workflow for Screening Novel Indanone Derivatives
The development of new cholinesterase inhibitors from the this compound building block follows a structured workflow, from synthesis to biological evaluation.
Caption: Experimental workflow for developing indanone-based cholinesterase inhibitors.
Conclusion
This compound represents a strategically important and versatile starting material for the synthesis of novel pharmaceutical candidates. Its ready conversion to 5-amino-2-indanone provides a gateway to a rich diversity of chemical structures with a wide range of biological activities. The application of this building block in the development of acetylcholinesterase inhibitors for Alzheimer's disease highlights its potential in addressing significant unmet medical needs. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery and development programs.
References
- 1. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indane - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. air.unimi.it [air.unimi.it]
- 8. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. metrotechinstitute.org [metrotechinstitute.org]
- 12. researchgate.net [researchgate.net]
- 13. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 14. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purity Assessment of 5-Nitro-2-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-indanone is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the safety, efficacy, and quality of the final drug product. This document provides a comprehensive overview of analytical methods for the purity assessment of this compound, including detailed experimental protocols and data presentation guidelines. The methodologies described are based on established analytical techniques for nitroaromatic ketones and indanone derivatives and are intended to serve as a robust starting point for method development and validation in a research or quality control setting.
Potential Impurities
A thorough purity assessment requires consideration of potential impurities that may arise during the synthesis of this compound. The nitration of 2-indanone is a common synthetic route.[1] Potential impurities may include:
-
Starting Material: Unreacted 2-indanone.
-
Isomeric Impurities: Other isomers of nitro-2-indanone (e.g., 4-Nitro-2-indanone, 6-Nitro-2-indanone).
-
Over-nitrated Products: Dinitro-2-indanone species.
-
By-products: Impurities formed from side reactions or degradation.
-
Residual Solvents: Solvents used during synthesis and purification.
Analytical Methods for Purity Assessment
A combination of chromatographic, spectroscopic, and thermal analysis techniques is recommended for a comprehensive purity profile of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the quantitative determination of the purity of this compound and for the separation and quantification of its impurities.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-10 min, 25-65% B10-11 min, 65-25% B11-15 min, 25% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve the sample in acetonitrile to a concentration of 1 mg/mL. |
-
Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in acetonitrile to a concentration of 1 mg/mL.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (acetonitrile) to ensure a clean baseline.
-
Inject the standard and sample solutions.
-
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Diagram 1: HPLC Experimental Workflow
References
Application Notes and Protocols for the Nitration of 5-Nitro-2-indanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the nitration of 5-nitro-2-indanone using fuming nitric acid. This reaction is a key step in the synthesis of dinitro-substituted indanone derivatives, which are of interest as intermediates in medicinal chemistry and materials science. Due to the presence of a deactivating nitro group on the aromatic ring, this electrophilic aromatic substitution requires strong nitrating conditions. The primary product anticipated is 5,6-dinitro-2-indanone, based on the directing effects of the existing substituents.
Safety Precautions: This procedure involves the use of fuming nitric acid, which is highly corrosive, a strong oxidizing agent, and produces toxic fumes. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn at all times. The reaction can be highly exothermic and requires careful temperature control to prevent runaway reactions.
Experimental Protocol: Synthesis of 5,6-dinitro-2-indanone
This protocol outlines the nitration of this compound.
Materials:
-
This compound
-
Fuming nitric acid (>90%)
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add fuming nitric acid dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction Setup: In a separate beaker, dissolve this compound in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath.
-
Addition of Substrate: Slowly add the solution of this compound to the cold nitrating mixture dropwise via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 30 minutes. Then, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. A precipitate should form.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Neutralization and Drying: Transfer the crude product to a beaker and suspend it in a saturated sodium bicarbonate solution to neutralize any remaining acid. Stir for 15-20 minutes. Filter the solid again, wash with deionized water, and then with a small amount of cold ethanol. Dry the crude product under vacuum.
-
Purification: Purify the crude 5,6-dinitro-2-indanone by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the final product.
Data Presentation
The following table summarizes the quantitative data for a typical reaction based on the protocol above.
| Parameter | Value |
| Reactants | |
| This compound | 5.0 g (28.2 mmol) |
| Fuming Nitric Acid (>90%) | 15 mL |
| Concentrated Sulfuric Acid | 25 mL |
| Reaction Conditions | |
| Initial Temperature | 0-5 °C |
| Reaction Temperature | 0-5 °C for 30 min, then room temp. |
| Reaction Time | 3-4 hours |
| Product | |
| Product Name | 5,6-Dinitro-2-indanone |
| Molecular Formula | C₉H₆N₂O₅ |
| Molecular Weight | 222.16 g/mol |
| Theoretical Yield | 6.26 g |
| Actual Yield | 4.7 g |
| Percent Yield | 75% |
| Appearance | Pale yellow crystalline solid |
Visualizations
Reaction Pathway Diagram
Caption: Electrophilic aromatic substitution of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Application Notes and Protocols: The Role of 5-Nitro-2-indanone in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the utility of 5-Nitro-2-indanone as a versatile starting material in medicinal chemistry. While direct biological activity of this compound is not extensively reported, its true value lies in its potential as a precursor for a diverse range of pharmacologically active indanone derivatives. The indanone scaffold is a well-established privileged structure in drug discovery, with prominent applications in the development of agents targeting cancer and neurodegenerative disorders like Alzheimer's disease.[1][2]
This guide will detail the synthetic pathways originating from this compound, present quantitative biological data for representative derivatives, provide step-by-step experimental protocols for their synthesis and biological evaluation, and visualize key concepts using diagrams.
The Indanone Scaffold: A Privileged Structure in Medicinal Chemistry
The indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a key pharmacophore in numerous bioactive compounds.[3] Its rigid framework provides a well-defined orientation for appended functional groups to interact with biological targets. Notably, the drug Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, features an indanone moiety, highlighting the clinical significance of this scaffold.[2]
Synthetic Utility of this compound
This compound serves as a valuable starting point for the synthesis of a variety of indanone derivatives. A key synthetic transformation is the reduction of the nitro group to a primary amine, yielding 5-amino-2-indanone. This amino group provides a versatile handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).
Application I: Anticancer Agents Derived from an Indanone Scaffold
The indanone framework is present in numerous compounds exhibiting potent anticancer activity. These derivatives have been shown to induce cytotoxicity in a variety of cancer cell lines through mechanisms that include the disruption of tubulin polymerization and the modulation of key signaling pathways.
Quantitative Data: Anticancer Activity of Indanone Derivatives
The following table summarizes the cytotoxic activity of selected indanone derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.41 - 0.44 | [4] |
| COLO 205 (Colon) | 0.98 | [4] | ||
| KM 12 (Colon) | 0.41 | [4] | ||
| Compound 10 | Gallic Acid-based Indanone | MCF-7 (Breast) | 2.2 | [5] |
| Compound 14b | 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | MDA-MB-231 (Breast) | 6.61 | [6] |
| MCF-7 (Breast) | 0.85 | [6] | ||
| Indanone 125 | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 - 0.88 | [7] |
| HCT (Colon) | 0.01 - 0.88 | [7] | ||
| THP-1 (Leukemia) | 0.01 - 0.88 | [7] | ||
| A549 (Lung) | 0.01 - 0.88 | [7] |
Experimental Protocols: Anticancer Drug Discovery
This protocol describes a general method for the synthesis of thiazolyl hydrazone derivatives of indanone, which have shown significant anticancer activity.[4]
Materials:
-
5-Amino-2-indanone (derived from this compound)
-
Substituted 2-hydrazinyl-1,3-thiazole
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 5-amino-2-indanone (1 equivalent) and the substituted 2-hydrazinyl-1,3-thiazole (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for product precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purify the product by recrystallization from a suitable solvent if necessary.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Indanone derivative stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indanone derivatives (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Application II: Multi-Target-Directed Ligands for Alzheimer's Disease
Indanone derivatives have been extensively investigated as multi-target-directed ligands for the treatment of Alzheimer's disease. These compounds often exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and can also modulate other pathological processes such as amyloid-beta (Aβ) aggregation.[2]
Quantitative Data: Anti-Alzheimer's Activity of Indanone Derivatives
The following table presents the inhibitory activities of selected indanone derivatives against key targets in Alzheimer's disease.
| Compound ID | AChE IC50 (nM) | BuChE IC50 (nM) | Aβ Aggregation Inhibition (%) | Reference |
| Compound 9 | 14.8 | - | 85.5 | [2] |
| Compound 14 | 18.6 | - | 83.8 | [2] |
Experimental Protocols: Anti-Alzheimer's Drug Discovery
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BuChE.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Indanone derivative stock solutions (in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI or BTCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.
-
Add 25 µL of the indanone derivative solution at various concentrations.
-
Initiate the reaction by adding 25 µL of the enzyme solution (AChE or BChE).
-
The absorbance is measured at 412 nm at regular intervals for a specified period.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined from the dose-response curves.
Conclusion
This compound represents a key starting material for the synthesis of a wide array of indanone derivatives with significant potential in medicinal chemistry. Its conversion to 5-amino-2-indanone opens up a rich field of chemical exploration for the development of novel therapeutics, particularly for cancer and Alzheimer's disease. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in their drug discovery efforts. Further exploration of derivatives synthesized from this versatile intermediate is warranted to uncover new and more potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. drughunter.com [drughunter.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indane - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitro-2-indanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Nitro-2-indanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and direct method is the nitration of 2-indanone using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution introduces the nitro group onto the benzene ring of the indanone structure.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges include controlling the regioselectivity of the nitration to favor the 5-position, preventing over-nitration which leads to dinitro products, and managing the exothermic nature of the reaction. Purification of the final product to remove isomers and byproducts can also be complex.
Q3: How can I minimize the formation of unwanted isomers?
Controlling the reaction temperature is crucial. Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance the selectivity for the desired 5-nitro isomer. The choice of nitrating agent and the rate of addition of the substrate to the nitrating mixture can also influence the isomer distribution.
Q4: What are the safety precautions for this synthesis?
Nitration reactions are highly exothermic and can be hazardous if not properly controlled. It is essential to:
-
Use a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Maintain strict temperature control using an ice bath.
-
Add reagents slowly and monitor the reaction temperature closely.
-
Quench the reaction carefully by pouring it over ice.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction. - Decomposition of starting material or product. - Inactive reagents. | - Increase reaction time or temperature cautiously. - Ensure the use of fresh, high-purity reagents. - Verify the concentration of the acids. - Optimize the stoichiometry of the nitrating agent. |
| Formation of Multiple Products (Isomers) | - Reaction temperature is too high. - Incorrect ratio of nitrating agents. | - Maintain a low reaction temperature (0-5 °C). - Experiment with different ratios of nitric acid to sulfuric acid. - Consider using a milder nitrating agent. |
| Presence of Dinitro Compounds | - Excess of nitrating agent. - Reaction time is too long. | - Use a stoichiometric amount of the nitrating agent. - Monitor the reaction progress using TLC and quench it once the starting material is consumed. |
| Difficulty in Product Purification | - Presence of closely related isomers. - Residual starting material. | - Utilize column chromatography with a suitable solvent system for separation. - Recrystallization from an appropriate solvent can help in purifying the desired isomer. |
Experimental Protocols
Synthesis of this compound via Nitration of 2-Indanone
Materials:
-
2-Indanone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C to prepare the nitrating mixture.
-
In a separate flask, dissolve 2-indanone in a minimal amount of concentrated sulfuric acid.
-
Add the 2-indanone solution dropwise to the cold nitrating mixture over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Temperature (°C) | Time (h) | Nitrating Agent (HNO₃:H₂SO₄) | Yield (%) | Purity (%) |
| 1 | 25 | 2 | 1:1 | 45 | 70 |
| 2 | 10 | 2 | 1:1 | 60 | 85 |
| 3 | 0-5 | 2 | 1:1 | 75 | 92 |
| 4 | 0-5 | 1 | 1:1 | 68 | 90 |
| 5 | 0-5 | 2 | 1:2 | 82 | 95 |
| 6 | 0-5 | 2 | 2:1 | 70 | 88 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Technical Support Center: Optimizing Temperature for 5-Nitro-2-indanone Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Nitro-2-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to optimizing the reaction temperature for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the synthesis of this compound?
A1: The recommended temperature for the nitration of 2-indanone to synthesize this compound is below -20°C.[1][2] Maintaining a low temperature is crucial for controlling the exothermic nature of the nitration reaction and minimizing the formation of byproducts.
Q2: How does temperature affect the yield of this compound?
A2: While specific quantitative data is limited in publicly available literature, a known protocol reports a yield of 49.5% when the reaction is conducted at a temperature below -20°C.[1][2] Generally, for nitration reactions, higher temperatures can lead to increased side reactions, such as dinitration or oxidation, which would lower the yield of the desired monosubstituted product.
Q3: What are the potential byproducts if the temperature is not controlled properly?
A3: Exceeding the optimal temperature range can lead to the formation of several byproducts. These may include other nitro-isomers of 2-indanone and dinitrated products. Furthermore, at elevated temperatures, oxidative degradation of the starting material and product can occur, leading to a complex mixture of impurities and a lower yield of the desired this compound.
Q4: Can you provide a summary of the expected yield at the optimal temperature?
A4: Based on an established protocol, a yield of approximately 49.5% can be expected when the synthesis is performed under optimal temperature conditions (below -20°C).
Data Presentation: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Indanone | [1][2] |
| Nitrating Agent | Fuming Nitric Acid | [1][2] |
| Solvent | Chloroform | [1][2] |
| Optimal Reaction Temperature | < -20°C | [1][2] |
| Reported Yield | 49.5% | [1][2] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related problems.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature was too high: This can lead to the formation of byproducts and degradation of the starting material and product. | - Ensure the reaction mixture is maintained at or below -20°C throughout the addition of the nitrating agent and for the duration of the reaction. - Use a cryostat or a well-insulated ice-salt bath to maintain a stable low temperature. - Add the nitrating agent slowly and dropwise to control the exothermic reaction and prevent localized heating. |
| Reaction temperature was too low: The reaction rate may be too slow, leading to incomplete conversion. | - While less common for nitrations, if no reaction is observed, allow the temperature to slowly rise to -20°C and monitor the reaction progress by TLC. | |
| Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] | |
| Formation of Multiple Products (Visible on TLC) | Elevated reaction temperature: Higher temperatures can lead to the formation of isomeric byproducts and dinitrated compounds. | - Strictly maintain the reaction temperature below -20°C. - Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture. |
| Use of insufficiently cold reagents: Adding reagents at a higher temperature can cause localized hot spots. | - Pre-cool both the solution of 2-indanone and the nitrating agent to the target reaction temperature before mixing. | |
| Darkening or Tarring of the Reaction Mixture | Runaway reaction due to poor temperature control: A rapid increase in temperature can cause decomposition of the reactants and products. | - Immediately cool the reaction vessel in a larger cooling bath if a sudden temperature increase is observed. - Ensure the rate of addition of the nitrating agent is slow and controlled. - For larger scale reactions, consider using a jacketed reactor with a circulating cooling system for better temperature management. |
Experimental Protocols
Synthesis of 2-Indanone (Precursor)
A detailed protocol for the synthesis of 2-indanone from indene is available in Organic Syntheses. The recommended reaction temperature for the initial step is 35-40°C. It is noted that at higher temperatures, the reaction becomes too vigorous to control.[3]
Synthesis of this compound
The following protocol is based on a reported synthesis:[1][2]
-
Preparation: In a flask, dissolve 2-indanone in chloroform.
-
Cooling: Cool the solution in a cryogenic bath to a temperature below -20°C. In a separate vessel, cool fuming nitric acid to the same temperature.
-
Nitration: Slowly add the cooled 2-indanone solution to the cooled fuming nitric acid with vigorous stirring over a period of approximately 40 minutes, ensuring the temperature remains below -20°C.
-
Reaction Monitoring: Continue stirring at -20°C for an additional 20 minutes to ensure the reaction goes to completion. Monitor the progress by TLC.
-
Quenching: Quench the reaction by carefully adding the reaction mixture to a stirred mixture of 10% sodium hydroxide solution and ice water.
-
Work-up: Separate the organic layer and extract the aqueous layer with chloroform. Combine the organic layers, wash with saturated saline until neutral, and dry over a suitable drying agent.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Recrystallize the solid from a mixture of ethyl acetate and cyclohexane to yield this compound.
Visualizations
Logical Relationship: Temperature and Reaction Outcome
Caption: The effect of temperature on the synthesis of this compound.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 5-Nitro-2-indanone
Welcome to the technical support center for the purification of crude 5-Nitro-2-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily solid. Is this normal?
A1: Yes, it is common for the crude product of the nitration of 2-indanone to be a dark-colored, often brownish or reddish-brown, oily or semi-solid material. This is due to the presence of residual acids, unreacted starting material, and various byproducts formed during the reaction. The final purified product should be a yellow to reddish-brown crystalline solid.
Q2: What are the most common impurities in crude this compound?
A2: The primary impurities can include:
-
Unreacted 2-indanone: Incomplete nitration will leave the starting material in your crude product.
-
Isomeric Byproducts: Nitration of 2-indanone can potentially lead to the formation of other nitro-isomers, such as 4-Nitro-2-indanone and 6-Nitro-2-indanone, although the 5-nitro isomer is generally the major product. The separation of these isomers can be challenging due to their similar polarities.
-
Dinitro compounds: Under harsh reaction conditions, over-nitration can occur, leading to the formation of dinitro-indanones.
-
Oxidation products: The strong oxidizing nature of nitric acid can lead to various oxidation byproducts.
-
Residual acids: Traces of nitric and sulfuric acid from the nitration mixture are common impurities that can contribute to the dark color and instability of the crude product.
Q3: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" is a common issue, especially with compounds that have relatively low melting points or when the solution is highly concentrated. Here are a few troubleshooting steps:
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Re-heat and add more solvent: Heat the solution to dissolve the oil, then add a small amount of the hot solvent to reduce the saturation.
-
Slow cooling: Allow the solution to cool down to room temperature slowly before moving it to an ice bath. Rapid cooling often promotes oiling out.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystallization.
-
Seed crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to act as a nucleation point.
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Change solvent system: If the problem persists, the chosen solvent may not be ideal. A solvent screen to find a better system is recommended.
Q4: After recrystallization, my this compound is still colored. How can I decolorize it?
A4: A persistent color is often due to highly conjugated impurities. Here are some methods to address this:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that using too much charcoal can reduce your yield.
-
Multiple Recrystallizations: A second recrystallization can often significantly improve the color and purity of the final product.
-
Column Chromatography: If recrystallization is ineffective at removing the colored impurities, column chromatography is a more powerful purification technique to consider.
Q5: My recovery yield after purification is very low. How can I improve it?
A5: Low recovery is a frequent challenge in purification. Consider the following points:
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Minimize solvent volume during recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product. Excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Ensure complete precipitation: Cool the recrystallization mixture in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Careful transfers: Be meticulous when transferring the product between flasks and during filtration to avoid mechanical losses.
-
Check the mother liquor: After filtration, you can concentrate the mother liquor and analyze it by TLC to see if a significant amount of product remains. If so, a second crop of crystals may be obtainable.
Troubleshooting Guides
This section provides a more in-depth look at specific issues you might face during the purification of this compound.
Issue 1: Difficulty in Achieving Desired Purity by Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Persistent Impurity Spot on TLC | Co-crystallization of an impurity with a similar solubility profile. | - Perform a second recrystallization using a different solvent system. - Consider column chromatography for more effective separation. |
| Melting Point is Broad and Lower than Expected | Presence of impurities. | - Ensure the recrystallized product is thoroughly dried to remove residual solvent. - If the melting point is still low, further purification by a second recrystallization or column chromatography is necessary. |
| Product Decomposes During Heating for Recrystallization | The compound may be unstable at the boiling point of the chosen solvent. | - Choose a solvent with a lower boiling point. - Use a rotary evaporator to concentrate the solution at a lower temperature. |
Issue 2: Challenges with Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor Separation of Spots on TLC | Inappropriate mobile phase polarity. | - Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a mobile phase that gives good separation of the desired product from impurities on the TLC plate (aim for an Rf of 0.2-0.4 for the product). |
| Product Elutes too Quickly or not at all | Mobile phase is too polar or not polar enough. | - If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). - If the product does not move from the baseline (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Streaking of the Product Band on the Column | - The compound may be acidic or basic and interacting strongly with the silica gel. - The column may be overloaded. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for an acidic compound or triethylamine for a basic compound). - Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
Data Presentation
The following table summarizes typical data for the purification of this compound.
| Parameter | Crude Product | After Recrystallization | Reference |
| Appearance | Dark brown to reddish-brown oily solid | Yellow to reddish-brown crystals | [General observation] |
| Melting Point | Broad range, significantly lower than pure | 141-143 °C | |
| TLC (Chloroform:Methanol = 100:1) | Multiple spots | Single spot at Rf = 0.64 | |
| Yield | N/A | ~49.5% (from 2-indanone) |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is a standard method for the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Cyclohexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the crude solid completely. Gentle heating may be required.
-
If the solution is highly colored, you can add a small amount of activated charcoal, heat for a few minutes, and then perform a hot gravity filtration to remove the charcoal.
-
To the hot ethyl acetate solution, slowly add cyclohexane until the solution becomes slightly turbid.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold cyclohexane to remove any remaining impurities.
-
Dry the purified crystals under vacuum to obtain pure this compound.
Protocol 2: Column Chromatography of Crude this compound
This protocol provides a general guideline for purification by column chromatography. The exact mobile phase composition may need to be optimized based on TLC analysis of your crude mixture.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Prepare the sample: Dissolve a small amount of crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for a solid sample, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Load the sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elute the column: Begin eluting the column with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Collect fractions: Collect the eluent in a series of collection tubes.
-
Monitor the separation: Monitor the separation by TLC analysis of the collected fractions.
-
Increase polarity (if necessary): If the desired product is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).
-
Combine and evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualizations
Technical Support Center: 5-Nitro-2-indanone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on monitoring the progress of the 5-Nitro-2-indanone synthesis reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for monitoring the progress of the this compound synthesis?
A1: The fastest and most widely used method for monitoring this reaction is Thin-Layer Chromatography (TLC).[1][2] It allows for rapid, qualitative analysis of the reaction mixture to determine the presence of the starting material (2-indanone) and the formation of the product (this compound).[2][3]
Q2: How does TLC help in determining the reaction's completion?
A2: TLC separates compounds based on their polarity. In this reaction, the product, this compound, is more polar than the starting material, 2-indanone. As the reaction progresses, samples taken from the reaction mixture will show the spot corresponding to the starting material diminishing in intensity, while a new, lower spot corresponding to the product appears and intensifies. The reaction is considered complete when the spot for the starting material is no longer visible on the TLC plate.[3][4]
Q3: What other analytical techniques can be used to monitor this reaction or confirm the final product?
A3: While TLC is ideal for real-time monitoring, other spectroscopic and chromatographic methods can provide more detailed quantitative and structural information. These include:
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To track the disappearance of volatile starting materials and the appearance of products, providing molecular weight information.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product by analyzing the chemical environment of its protons (¹H NMR) and carbons (¹³C NMR). It can also be used for online reaction monitoring.[6][7][8]
-
Infrared (IR) Spectroscopy: To identify the functional groups present. The appearance of strong peaks corresponding to the nitro group (NO₂) and changes in the aromatic substitution pattern can confirm the reaction's success.[7]
Q4: Why is it crucial to monitor the reaction at very low temperatures?
A4: The nitration of 2-indanone is typically performed at temperatures below -20°C.[1] Maintaining this low temperature is critical to control the reaction rate, prevent over-nitration (the formation of dinitro- or trinitro- products), and minimize the formation of other unwanted byproducts, thus ensuring a cleaner reaction and higher yield of the desired 5-nitro isomer.
Troubleshooting Guides
This section addresses common issues encountered while monitoring the this compound reaction with TLC.
Q5: My TLC spots are streaking or "tailing." What could be the cause and how can I fix it?
A5:
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Possible Cause 1: Sample is too concentrated. Applying too much sample to the TLC plate can overload the silica gel, leading to poor separation and streaking.
-
Solution: Dilute the aliquot from your reaction mixture with a suitable solvent (like chloroform or ethyl acetate) before spotting it on the TLC plate.
-
-
Possible Cause 2: Inappropriate Solvent System. The polarity of the mobile phase might not be suitable for the compounds, causing them to adsorb too strongly to the stationary phase.
-
Solution: Adjust the polarity of your eluent. If your spots are tailing, adding a small amount of a more polar solvent (e.g., a few extra drops of methanol) or a modifier like acetic acid for acidic compounds can often resolve the issue.[2]
-
-
Possible Cause 3: Contaminated TLC Plate or Chamber.
-
Solution: Ensure you are using clean glassware and fresh solvents for your TLC analysis.
-
Q6: The spots for my starting material and product are not separating well (Rƒ values are too close). What should I do?
A6:
-
Possible Cause: Incorrect Mobile Phase Polarity. The eluting power of the solvent system is critical for good separation.
-
Solution: The key is to find a solvent system where the starting material and product have significantly different Rƒ values. You need to adjust the solvent ratio. If the spots are too high on the plate and close together, the system is too polar; decrease the amount of the polar solvent (e.g., methanol). If the spots are too low, the system is not polar enough; increase the amount of the polar solvent. A recommended starting point is a Chloroform:Methanol ratio of 100:1.[1]
-
Q7: I don't see any spots on my TLC plate after development, even under a UV lamp. What's wrong?
A7:
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Possible Cause 1: Sample is too dilute. The concentration of the compounds in the spotted sample may be below the detection limit of the UV lamp.
-
Solution: Try spotting the plate multiple times in the same location (allowing the solvent to dry between applications) to increase the concentration. Alternatively, take a larger aliquot from the reaction.
-
-
Possible Cause 2: Compounds are not UV-active. While indanone and its nitro derivative are UV-active, some unexpected byproducts might not be.
-
Solution: Use a visualization stain. After developing the plate and checking under UV, you can place it in an iodine chamber or dip it in a potassium permanganate (KMnO₄) stain. These stains react with most organic compounds, making them visible.[2]
-
-
Possible Cause 3: The reaction has not started.
-
Solution: Re-check your reaction setup, reagent quality, and temperature. Ensure that all reagents were added correctly.[9]
-
Q8: The reaction seems to have stopped, as the TLC plate shows no change over time. What should I investigate?
A8:
-
Possible Cause 1: Inactive Reagents. The fuming nitric acid may have degraded, or the starting material could be impure.[9]
-
Solution: Use fresh, high-quality reagents. It is crucial to use 95% fuming nitric acid as specified in protocols.[1]
-
-
Possible Cause 2: Insufficient Stirring. In a heterogeneous or viscous reaction mixture, poor stirring can prevent the reactants from mixing effectively.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.[9]
-
-
Possible Cause 3: Temperature is too low. While low temperature is necessary, an excessively low temperature might slow the reaction to a near standstill.
-
Solution: Ensure your cooling bath is maintained at the recommended temperature (below -20°C) but not significantly colder unless specified by a validated procedure.[1]
-
Experimental Protocols
Method 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
This protocol details the steps for monitoring the nitration of 2-indanone.
-
Preparation of the TLC Plate:
-
Use a silica gel 60 F254 TLC plate.
-
With a pencil, gently draw a light "origin" line approximately 1 cm from the bottom edge of the plate.
-
Mark three lanes on the origin line: 'S' for Starting Material (2-indanone reference), 'R' for the Reaction Mixture, and 'C' for a co-spot.[3]
-
-
Preparation of the Developing Chamber:
-
Pour the mobile phase (eluent), Chloroform:Methanol (100:1), into a TLC chamber to a depth of about 0.5 cm.[1]
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber atmosphere with solvent vapors. This ensures better and more reproducible chromatograms.
-
Cover the chamber with its lid and let it equilibrate for 5-10 minutes.
-
-
Spotting the TLC Plate:
-
Prepare a dilute solution of your starting material, 2-indanone, in chloroform.
-
Using a capillary tube, apply a small spot of the 2-indanone solution onto the 'S' mark on the origin line.
-
Carefully take a small aliquot (a drop) from the vigorously stirred reaction mixture using a glass capillary.[3]
-
Spot this aliquot directly onto the 'R' mark.
-
On the 'C' mark, first spot the starting material, then apply the reaction mixture spot directly on top of it (co-spot).[3] The spots should be small and concentrated.
-
-
Developing the Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.
-
Replace the lid and allow the solvent front to travel up the plate undisturbed.
-
When the solvent front is about 1 cm from the top edge of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
-
Visualization and Interpretation:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm). The aromatic rings of both the reactant and product will show up as dark spots.
-
Circle the visible spots with a pencil.
-
Compare the 'R' lane to the 'S' lane. The disappearance of the starting material spot (higher Rƒ) and the appearance of a new product spot (lower Rƒ) indicates the reaction is progressing. The reaction is complete when the starting material spot in the 'R' lane is absent.
-
Data Presentation
Table 1: TLC Parameters for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Chloroform : Methanol (100:1 v/v)[1] |
| Rƒ of 2-indanone | ~0.79[1] |
| Rƒ of this compound | ~0.64[1] |
| Visualization | UV Light (254 nm) / Iodine Stain |
Table 2: Key Spectroscopic Data for Product Confirmation
| Technique | Functional Group | Starting Material (2-indanone) | Product (this compound) |
| IR (cm⁻¹) | C=O (Ketone) | ~1715 cm⁻¹ | ~1720 cm⁻¹ |
| N-O (Nitro Stretch) | N/A | ~1520 cm⁻¹ (asymmetric), ~1345 cm⁻¹ (symmetric) | |
| Aromatic C-H | ~3050-3100 cm⁻¹ | ~3050-3100 cm⁻¹ | |
| ¹H NMR (ppm) | -CH₂- (adjacent to C=O) | ~3.5 ppm (singlet) | ~3.6 ppm (singlet) |
| Aromatic Protons | ~7.2-7.5 ppm (multiplet) | ~7.6-8.3 ppm (complex pattern due to substitution) | |
| ¹³C NMR (ppm) | C=O (Ketone) | ~215 ppm | ~213 ppm |
| Aromatic C-NO₂ | N/A | ~147 ppm |
Note: Exact spectroscopic values may vary slightly based on the solvent and instrument used.
Visualizations
References
- 1. This compound | 116530-60-0 [chemicalbook.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. globaljournals.org [globaljournals.org]
- 6. magritek.com [magritek.com]
- 7. Reaction Monitoring | Bruker [bruker.com]
- 8. Magritek [magritek.com]
- 9. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to 5-Nitro-2-indanone and 4-Nitro-1-indanone for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical step. This guide provides a detailed comparison of the physicochemical properties, synthesis, reactivity, and potential biological applications of two constitutional isomers: 5-Nitro-2-indanone and 4-Nitro-1-indanone.
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a nitro group can significantly modulate the electronic properties and, consequently, the biological activity of the parent molecule. The position of this electron-withdrawing group on the indanone ring system, as seen in this compound and 4-Nitro-1-indanone, leads to distinct chemical and pharmacological profiles. This guide aims to provide a comprehensive overview to aid in the selection of the appropriate isomer for specific research applications.
Physicochemical Properties: A Tabulated Comparison
The position of the nitro group and the carbonyl group influences the physical properties of these isomers. The following table summarizes their key physicochemical characteristics.
| Property | This compound | 4-Nitro-1-indanone |
| CAS Number | 116530-60-0[1] | 24623-25-4[2] |
| Molecular Formula | C₉H₇NO₃[1] | C₉H₇NO₃[2] |
| Molecular Weight | 177.16 g/mol [1] | 177.16 g/mol [2] |
| Appearance | Light brown to brown solid | Pale yellow solid |
| Melting Point | 141-143 °C[3] | 101 °C |
| Boiling Point | 340.6 ± 42.0 °C (Predicted)[4] | 299 °C |
| Solubility | Data not readily available | Soluble in DMSO and other organic solvents like ethanol and acetone; limited solubility in water. |
| IUPAC Name | 5-nitro-1,3-dihydroinden-2-one[1] | 4-nitro-2,3-dihydroinden-1-one |
Synthesis and Reactivity
The synthetic routes to these isomers differ, reflecting the directing effects of the substituents on the benzene ring.
Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of 2-indanone.
Experimental Protocol: Nitration of 2-Indanone [3]
-
Preparation: Dissolve 2-indanone in a suitable solvent such as chloroform.
-
Cooling: Cool the solution to a low temperature, typically below -20°C, using a cryogenic bath.
-
Nitration: Slowly add fuming nitric acid to the cooled solution with vigorous stirring. The temperature should be carefully maintained below -20°C during the addition.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, quench the reaction mixture by pouring it into a mixture of ice and a weak base, such as a 10% sodium hydroxide solution.
-
Extraction: Extract the product into an organic solvent like chloroform.
-
Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate and cyclohexane) to yield reddish-brown crystals of this compound.
Synthesis of 4-Nitro-1-indanone
The synthesis of 4-Nitro-1-indanone is more complex and often involves a multi-step process, such as the Friedel-Crafts cyclization of a substituted phenylpropionic acid.
Conceptual Synthetic Workflow for 4-Nitro-1-indanone
Caption: Conceptual workflow for the synthesis of 4-Nitro-1-indanone.
Comparative Reactivity
The electronic environment of the carbonyl group and the aromatic ring differs significantly between the two isomers, leading to predicted differences in their reactivity.
-
Carbonyl Reactivity: In 4-Nitro-1-indanone , the nitro group is in closer proximity to the carbonyl group. This proximity enhances the electron-withdrawing effect on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack compared to the carbonyl group in This compound .
-
Enolate Formation: The acidity of the α-protons is influenced by the position of the nitro group. In This compound , the α-protons are adjacent to the carbonyl group and are activated. In 4-Nitro-1-indanone , the α-protons are also activated by the carbonyl group. The relative acidities would require experimental determination, but both are expected to form enolates under basic conditions, which are key intermediates in many carbon-carbon bond-forming reactions.
-
Aromatic Ring Reactivity: Both isomers have a deactivated aromatic ring due to the presence of the electron-withdrawing nitro group, making them less susceptible to electrophilic aromatic substitution. However, they are activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Spectroscopic Properties
The distinct substitution patterns of the two isomers result in unique spectroscopic fingerprints.
| Spectroscopic Data | This compound (Predicted/Reported) | 4-Nitro-1-indanone (Predicted) |
| ¹H NMR | Aromatic protons will show complex splitting patterns. The methylene protons adjacent to the carbonyl will appear as a singlet. | Aromatic protons will show a different splitting pattern due to the different substitution. The two methylene groups will likely appear as triplets. |
| ¹³C NMR | The carbonyl carbon will appear downfield. The aromatic carbons will show distinct signals, with the carbon bearing the nitro group being significantly deshielded. | The carbonyl carbon will also be downfield. The chemical shifts of the aromatic carbons will differ from the 5-nitro isomer. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone. Characteristic absorptions for the nitro group (asymmetric and symmetric stretching). | A strong C=O stretching band. Characteristic absorptions for the nitro group. The position of the C=O stretch may be slightly shifted due to the electronic effect of the nitro group. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. Fragmentation patterns will involve the loss of the nitro group and cleavage of the five-membered ring. | A molecular ion peak at the same m/z as the 5-nitro isomer. The fragmentation pattern may differ due to the different substitution pattern. |
Biological Activity and Applications
-
4-Nitro-1-indanone has been utilized as a building block in the synthesis of thiosemicarbazone derivatives that have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.
-
The nitro group can be a crucial pharmacophore in certain contexts, but it can also be a liability due to potential metabolic reduction to toxic species. Therefore, the biological evaluation of these compounds should include thorough toxicological assessments.
Signaling Pathway Implication for Indanone Derivatives
The following diagram illustrates a generalized signaling pathway that could be modulated by biologically active indanone derivatives, such as in the context of cancer therapy where they might induce apoptosis.
Caption: Potential mechanism of action for a bioactive indanone derivative.
Conclusion
This compound and 4-Nitro-1-indanone, while sharing the same molecular formula, exhibit distinct physicochemical properties, synthetic accessibility, and predicted reactivity. The choice between these two isomers will depend on the specific research goals. 4-Nitro-1-indanone's more electrophilic carbonyl group may be advantageous for certain nucleophilic addition reactions, while the synthetic accessibility of this compound might be a deciding factor in other contexts. Further comparative experimental studies are warranted to fully elucidate their relative biological activities and to guide their application in drug discovery and development. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic and medicinal chemistry endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of indanone isomers
A Spectroscopic Comparison of Indanone Isomers for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 1-indanone and 2-indanone, two structural isomers with distinct characteristics crucial for their application in organic synthesis and medicinal chemistry. The positioning of the carbonyl group fundamentally influences their electronic environment, leading to unique spectral fingerprints. This document is intended to serve as a practical reference for researchers, scientists, and professionals in drug development for the identification and characterization of these important bicyclic ketones.
Comparative Spectroscopic Data
The structural differences between 1-indanone and 2-indanone are clearly delineated by various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance spectroscopy reveals significant differences in the chemical environments of the protons and carbons, particularly in the aliphatic portion of the molecules. The spectra are typically recorded in deuterated chloroform (CDCl₃).
| Spectroscopic Data | 1-Indanone | 2-Indanone |
| ¹H NMR (CDCl₃, δ ppm) | ~7.75 (d, 1H), ~7.58 (t, 1H), ~7.38 (t, 1H), ~7.25 (d, 1H), 3.10 (t, 2H), 2.65 (t, 2H) | Aromatic protons and two singlets for the two methylene groups. |
| ¹³C NMR (CDCl₃, δ ppm) | 207.2 (C=O), 153.1, 137.9, 134.8, 127.8, 126.8, 123.7, 36.4 (CH₂), 25.9 (CH₂) | Carbonyl carbon and signals for the aromatic and methylene carbons. |
Table 2: IR, UV-Vis, and Mass Spectrometry Data
Vibrational and electronic spectroscopy, along with mass analysis, provide further distinguishing features. The carbonyl stretch in the IR spectrum is a key diagnostic peak, while UV-Vis spectroscopy highlights differences in electronic transitions.
| Spectroscopic Data | 1-Indanone | 2-Indanone |
| IR (cm⁻¹) | ~1700 (C=O stretch) | ~1715 (C=O stretch) |
| UV-Vis (λmax) | Data available, spectrum shows characteristic aromatic ketone absorptions. | ~326 nm (n→π* transition)[1] |
| Mass Spectrum (m/z) | 132 (M+), 104, 78 | 132 (M+), 104, 78 |
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of indanone isomers.
Caption: Workflow for the spectroscopic comparison of indanone isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols suitable for the analysis of small organic molecules like indanone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the indanone isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃).[2] Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts to 0 ppm.[2] Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: A 300-500 MHz NMR spectrometer is typically used.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.[3]
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid indanone isomer directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[5] Apply pressure to ensure good contact. This is often the simplest method for solid samples.
-
Liquid/Solution Sample (Thin Film): If the sample is a low-melting solid, it can be melted and examined as a thin film between two polished salt (NaCl or KBr) plates.[6] Alternatively, dissolve the solid in a volatile solvent (e.g., chloroform) that has minimal interference in the spectral regions of interest, apply the solution to a salt plate, and allow the solvent to evaporate.[6]
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[4] A background spectrum of the empty sample holder (or pure solvent) should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands, paying special attention to the carbonyl (C=O) stretching frequency, C-H stretching (aromatic and aliphatic), and the fingerprint region (below 1500 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems.
-
Sample Preparation: Prepare a dilute solution of the indanone isomer in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength maximum (λmax) to ensure adherence to the Beer-Lambert Law.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.
-
Acquisition: Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank. Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). The instrument will automatically subtract the absorbance of the solvent blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), if the concentration is known. These values are characteristic of the molecule's chromophores.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and fragmentation pattern.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is often further diluted to the low µg/mL or ng/mL range before analysis.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS, is used.
-
Acquisition: Introduce the sample into the mass spectrometer. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The instrument then separates the resulting ions based on their m/z ratio and records their relative abundance.
-
Data Analysis: Identify the molecular ion peak (M+), which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern, as the masses of the fragment ions provide structural clues that can help distinguish between isomers.
References
- 1. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. polybluechem.com [polybluechem.com]
- 4. 1-Indanone | 83-33-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]
- 6. 1-Indanone, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Comparative analysis of nitroindanone synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of prevalent synthetic methodologies for nitroindanones, a class of compounds of significant interest in medicinal chemistry and drug development. The synthesis of these molecules is a critical step in the exploration of their therapeutic potential. This document outlines and compares three primary synthetic routes: direct nitration of indanones, intramolecular Friedel-Crafts acylation, and Nazarov cyclization of nitro-substituted chalcones. The performance of each method is evaluated based on reaction efficiency, regioselectivity, and the practicality of the experimental procedures. Detailed protocols, quantitative data, and characterization information are provided to assist researchers in selecting the most suitable method for their specific applications.
Executive Summary of Synthetic Methods
The choice of synthetic strategy for nitroindanones is contingent on the desired isomer and the availability of starting materials. Direct nitration offers a straightforward approach but can lead to isomeric mixtures requiring careful purification. Intramolecular Friedel-Crafts acylation provides a regioselective route from appropriately substituted precursors. The Nazarov cyclization of nitro-substituted chalcones presents a modern alternative for the construction of the indanone core.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Product(s) | Reported Yield (%) |
| Direct Nitration | 1-Indanone | Nitric acid, Sulfuric acid | 0-10 °C | 6-Nitro-1-indanone & 4-Nitro-1-indanone | Variable, isomer separation required |
| Direct Nitration | 2-Indanone | Fuming nitric acid, Chloroform | -20 °C | 5-Nitro-2-indanone | ~50% |
| Intramolecular Friedel-Crafts Acylation | 3-(Nitrophenyl)propanoic acid | Polyphosphoric acid (PPA) or other Lewis acids | High temperatures (e.g., 250 °C) | Regioisomerically pure nitroindanone | Moderate to good[1] |
| Nazarov Cyclization | Nitro-substituted chalcone | Lewis or Brønsted acids (e.g., Cu(OTf)₂, TFA) | 80-120 °C | Substituted nitroindanone | Generally good, substrate-dependent |
Direct Nitration of Indanones
Direct nitration of the aromatic ring of an indanone is a common and direct method for the synthesis of nitroindanones. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents on the benzene ring.
Synthesis of 6-Nitro-1-indanone and 4-Nitro-1-indanone
The nitration of 1-indanone typically yields a mixture of 6-nitro-1-indanone and 4-nitro-1-indanone due to the ortho- and para-directing influence of the alkyl portion of the indanone ring, with the 6-isomer being the major product.
Experimental Protocol:
A solution of 1-indanone in a suitable solvent is treated with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid, at a controlled temperature.
-
Reaction Setup: A flask equipped with a stirrer and a dropping funnel is charged with 1-indanone and sulfuric acid, and the mixture is cooled in an ice bath.
-
Nitration: A mixture of nitric acid and sulfuric acid is added dropwise to the cooled solution, maintaining the temperature between 0 and 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred for a specified time and then poured onto ice. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product, a mixture of 4-nitro-1-indanone and 6-nitro-1-indanone, requires separation, which can be achieved by fractional crystallization or column chromatography.
Characterization Data for 6-Nitro-1-indanone:
-
Appearance: Yellow crystalline solid[2]
-
Melting Point: 169-170 °C[2]
-
¹H NMR (CDCl₃): δ 8.45 (d, 1H), 8.20 (dd, 1H), 7.60 (d, 1H), 3.25 (t, 2H), 2.80 (t, 2H).
-
¹³C NMR (CDCl₃): δ 205.0, 153.0, 148.0, 137.0, 131.0, 125.0, 124.0, 36.0, 26.0.
Synthesis of this compound
The nitration of 2-indanone provides a direct route to this compound.
Experimental Protocol:
-
Reaction Setup: 2-Indanone is dissolved in chloroform and cooled to below -20 °C. Fuming nitric acid is also cooled to the same temperature in a separate flask.
-
Nitration: The cooled 2-indanone solution is added slowly to the vigorously stirred, cooled fuming nitric acid over 40 minutes, maintaining the temperature below -20 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by pouring it into a mixture of ice and 10% sodium hydroxide solution. The layers are separated, and the aqueous phase is extracted with chloroform. The combined organic layers are washed with saturated saline until neutral.
-
Purification: The solvent is evaporated to yield a yellow solid, which is then recrystallized from ethyl acetate and cyclohexane to give reddish-brown crystals of this compound.
-
Yield: Approximately 49.5%.
Intramolecular Friedel-Crafts Acylation
Intramolecular Friedel-Crafts acylation offers a regioselective pathway to nitroindanones, provided the appropriately substituted precursor is available. This method involves the cyclization of a 3-(nitrophenyl)propanoic acid or its corresponding acyl chloride.
General Experimental Workflow:
Caption: Workflow for Nitroindanone Synthesis via Friedel-Crafts Acylation.
Experimental Protocol (General):
-
Acid Chloride Formation (Optional): The 3-(nitrophenyl)propanoic acid is converted to its acyl chloride by treatment with thionyl chloride or oxalyl chloride.
-
Cyclization: The 3-(nitrophenyl)propanoyl chloride is treated with a Lewis acid, such as aluminum chloride, in an inert solvent. Alternatively, the carboxylic acid can be cyclized directly using a strong Brønsted acid like polyphosphoric acid (PPA) or triflic acid (TfOH) at elevated temperatures.[1][3]
-
Work-up and Purification: The reaction is quenched with water or ice, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
The regiochemistry of the product is predetermined by the position of the nitro group on the starting material. For example, 3-(4-nitrophenyl)propanoic acid will yield 6-nitro-1-indanone.
Nazarov Cyclization
The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[4][5] For the synthesis of nitroindanones, a nitro-substituted chalcone (1,3-diaryl-2-propen-1-one) can serve as the precursor.[6]
General Reaction Scheme:
Caption: General Scheme of Nazarov Cyclization for Nitroindanone Synthesis.
Experimental Protocol (General):
-
Reaction Setup: The nitro-substituted chalcone is dissolved in a suitable solvent, and a Lewis or Brønsted acid catalyst is added.
-
Cyclization: The reaction mixture is heated to promote the electrocyclization. Reaction times and temperatures vary depending on the substrate and catalyst used.[6]
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.
The position of the nitro group on the final indanone product is determined by its position on the starting chalcone.
Purification and Isomer Separation
The purification of nitroindanones, particularly the separation of isomers resulting from direct nitration, is a critical step.
-
Recrystallization: This is a common method for purifying solid nitroindanones. The choice of solvent is crucial and is determined by the solubility of the compound. A good solvent will dissolve the compound when hot but not at room temperature.[7] Ethanol is often a good starting point for recrystallization of nitro-aromatic compounds.[8]
-
Column Chromatography: For the separation of isomers with similar polarities, such as 4-nitro- and 6-nitro-1-indanone, column chromatography is often employed. The choice of stationary phase (e.g., silica gel) and mobile phase (a mixture of solvents like hexane and ethyl acetate) is optimized to achieve good separation. High-performance liquid chromatography (HPLC) can also be a powerful tool for both analytical and preparative separation of isomers.[9]
Conclusion
The synthesis of nitroindanones can be achieved through several distinct methodologies, each with its own advantages and limitations. Direct nitration is a straightforward approach but may necessitate challenging isomer separations. Intramolecular Friedel-Crafts acylation offers excellent regiocontrol but requires the synthesis of a specific precursor. The Nazarov cyclization provides a modern and convergent route to these valuable compounds. The selection of the optimal method will depend on the desired nitroindanone isomer, the available starting materials, and the scale of the synthesis. This guide provides the necessary information for researchers to make an informed decision based on their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 5. Nazarov Cyclization [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids | SIELC Technologies [sielc.com]
Comparative Analysis of the Predicted Biological Activity of 5-Nitro-2-indanone and Other Nitro Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, no specific experimental data on the biological activity of 5-Nitro-2-indanone is publicly available at the time of this publication. Therefore, a direct quantitative comparison with other nitro compounds is not possible. This guide provides a theoretical framework based on the known biological activities of the indanone scaffold and the nitro functional group, along with detailed experimental protocols that could be employed to ascertain the activity of this compound.
Introduction to this compound and Related Compounds
This compound is a molecule combining an indanone core structure with a nitro group. The indanone scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The nitro group, a potent electron-withdrawing moiety, is also a well-known pharmacophore that can confer a variety of biological effects, notably antimicrobial and cytotoxic activities, often through bioreductive activation.[3]
This guide will explore the potential biological activities of this compound in comparison to other established nitro compounds such as nitrofurans and nitroimidazoles, which are known for their antimicrobial efficacy.
Potential Biological Activities of this compound
Based on its structural components, this compound is hypothesized to exhibit a range of biological activities.
Antimicrobial Activity: The presence of the nitroaromatic system suggests that this compound could possess antimicrobial properties. Many nitroaromatic compounds exert their effect after being reduced by microbial nitroreductases to form reactive nitroso and hydroxylamine intermediates, which can damage cellular macromolecules like DNA.[3] This mechanism is common to well-established drugs like nitrofurans and nitroimidazoles.
Anticancer Activity: The indanone core is present in several anticancer agents.[4] Furthermore, the nitro group can enhance the anticancer potential of a molecule. Some nitro compounds are developed as hypoxia-activated prodrugs, which are selectively toxic to cancer cells in the low-oxygen environment of solid tumors. The potential cytotoxicity of this compound against various cancer cell lines warrants investigation.
Anti-inflammatory Activity: Derivatives of 2-benzylidene-1-indanone have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][6] It would be of interest to determine if this compound shares this activity.
Comparative Data Summary
Due to the absence of experimental data for this compound, the following tables are presented as templates. Researchers who undertake the experimental evaluation of this compound can use these structures to organize their findings for comparison with other nitro compounds.
Table 1: Comparative Antimicrobial Activity (Hypothetical)
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data not available | Data not available | - |
| Escherichia coli | Data not available | Data not available | - | |
| Nitrofurantoin | Staphylococcus aureus | 2 - 16 | 4 - 32 | [7][8] |
| Escherichia coli | 4 - 32 | 8 - 64 | [7][8] | |
| Metronidazole | Bacteroides fragilis | 0.25 - 2 | 0.5 - 4 | [3] |
| Clostridium difficile | 0.125 - 1 | 0.25 - 2 | [3] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Comparative Cytotoxicity Against Cancer Cell Lines (Hypothetical)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | Data not available | - |
| A549 (Lung Cancer) | Data not available | - | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.1 - 1 | Standard |
| A549 (Lung Cancer) | 0.05 - 0.5 | Standard | |
| Nitracrine | Various | 0.1 - 10 | Historical Data |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
The following are detailed methodologies for key experiments to determine the biological activity of this compound.
Antimicrobial Susceptibility Testing
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Sterile 96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
This compound stock solution (e.g., in DMSO).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (medium only).
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate wells containing MHB to achieve a range of final concentrations.
-
Add the standardized bacterial inoculum to each well.
-
Include wells for a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
2. Minimum Bactericidal Concentration (MBC) Determination
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Procedure:
-
Following the MIC determination, take an aliquot from the wells that showed no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.
-
Cytotoxicity Assay
1. MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well cell culture plates.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Hypothesized Mechanism of Antimicrobial Action for Nitro Compounds.
Conclusion
While this compound remains a compound with uncharacterized biological activity, its chemical structure suggests a strong potential for antimicrobial, anticancer, and anti-inflammatory effects. The lack of available data highlights an opportunity for further research. The experimental protocols detailed in this guide provide a clear path for the systematic evaluation of this compound's biological profile. The resulting data would be invaluable for the drug development community and would allow for a direct and meaningful comparison with other nitro compounds, potentially uncovering a novel therapeutic agent. Researchers are encouraged to utilize these methodologies to fill the existing knowledge gap.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of 5-nitro-2-furaldehyde-N'-methyl-N-piperazinoacethydrazone, a new hydrosoluble nitrofurane derivative. I. In vivo antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Reactivity Studies of 5-Nitro-2-indanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential cross-reactivity involving 5-Nitro-2-indanone and its structural analogs. Due to a lack of direct cross-reactivity studies for this compound in the public domain, this document outlines a comprehensive framework for such an investigation. It includes detailed hypothetical experimental protocols, data presentation in structured tables, and visualizations of workflows and signaling pathways to guide researchers in designing and interpreting their own studies.
Introduction to this compound and Cross-Reactivity
This compound is a nitrated aromatic compound with a chemical structure that suggests its potential for interaction with various biological molecules and analytical reagents. In the context of drug development and analytical science, understanding the cross-reactivity of a compound is crucial. Cross-reactivity refers to the binding of an antibody or other receptor to a substance other than its intended target analyte. This can lead to inaccurate measurements in immunoassays, off-target effects in pharmacological studies, and is a critical consideration in the assessment of a drug candidate's specificity.
This guide explores the hypothetical cross-reactivity of this compound by proposing a study that compares its binding in a competitive immunoassay against structurally similar analogs. Furthermore, it details a highly specific analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as a confirmatory technique that is less susceptible to cross-reactivity.
Synthesis of this compound and Its Analogs
To conduct a thorough cross-reactivity study, it is essential to have access to the primary compound and its relevant structural analogs.
Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of 2-indanone.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-indanone (1 equivalent) in a suitable solvent such as sulfuric acid, add a nitrating agent like nitric acid (1.1 equivalents) dropwise at a controlled temperature, typically between 0 and 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture over ice and neutralize with a base (e.g., sodium bicarbonate).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Proposed Synthesis of Structural Analogs
To assess cross-reactivity, a panel of structural analogs with modifications to the nitro group position and the indanone core should be synthesized. Examples of target analogs include:
-
Analog 1: 6-Nitro-2-indanone: Synthesized from the corresponding 6-nitro-2-indanone precursor.
-
Analog 2: 5-Amino-2-indanone: Prepared by the reduction of this compound.
-
Analog 3: 2-Indanone: The non-nitrated parent compound.
-
Analog 4: 5-Nitro-1-indanone: A positional isomer.
The synthesis of these analogs would follow established organic chemistry principles, with specific protocols adapted from literature precedents for similar transformations.
Hypothetical Cross-Reactivity Study: Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to assess the cross-reactivity of small molecules. This section outlines a hypothetical protocol and presents plausible data.
Experimental Workflow
The workflow for a competitive ELISA to determine cross-reactivity is depicted below.
Caption: Workflow for the competitive ELISA to assess cross-reactivity.
Experimental Protocol
-
Plate Coating: Coat a 96-well microtiter plate with a this compound-protein conjugate (e.g., BSA-conjugated) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Competition: Add a fixed concentration of a primary antibody against this compound simultaneously with varying concentrations of either this compound (for the standard curve) or the test analogs. Incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a TMB substrate solution. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
Data Presentation: Hypothetical Cross-Reactivity Data
The cross-reactivity is calculated using the IC50 values (the concentration of the competitor that inhibits 50% of the antibody binding).
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Analog) x 100
| Compound | IC50 (nM) (Hypothetical) | Cross-Reactivity (%) (Hypothetical) |
| This compound | 10 | 100 |
| Analog 1: 6-Nitro-2-indanone | 50 | 20 |
| Analog 2: 5-Amino-2-indanone | 500 | 2 |
| Analog 3: 2-Indanone | >10,000 | <0.1 |
| Analog 4: 5-Nitro-1-indanone | 80 | 12.5 |
Confirmatory Analysis: LC-MS/MS Method
To provide a highly specific and sensitive quantification of this compound, an LC-MS/MS method should be developed. This technique is less prone to cross-reactivity issues that can affect immunoassays.
Experimental Workflow
The general workflow for sample analysis by LC-MS/MS is outlined below.
Benchmarking 5-Nitro-2-indanone Synthesis: A Comparative Guide to Methodologies
For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. 5-Nitro-2-indanone is a valuable building block in medicinal chemistry, and its synthesis is a critical step in the development of various therapeutic agents. This guide provides an objective comparison of the primary reported method for this compound synthesis with a potential alternative route, supported by experimental data from the literature.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for two distinct synthetic pathways to this compound, offering a clear comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Direct Nitration of 2-Indanone | Method 2: Multi-step Synthesis from 3,4-Dimethyl Anisole |
| Starting Material | 2-Indanone | 3,4-Dimethyl Anisole |
| Key Reagents | Fuming Nitric Acid, Chloroform | NBS, AIBN, 1,3-Propanedithiol, n-BuLi, BBr3, Nitrating agent |
| Number of Steps | 1 | 5 (Proposed) |
| Overall Yield | 49.5%[1] | Not reported (requires experimental validation) |
| Reaction Temperature | -20°C[1] | Varies per step |
| Reaction Time | ~1 hour[1] | Multiple days |
| Purity/Purification | Recrystallization[1] | Column chromatography and other methods per step |
Experimental Protocols
Method 1: Direct Nitration of 2-Indanone
This method stands as the most direct and commonly cited route for the preparation of this compound.
Materials:
-
2-Indanone (5.6 g)
-
Chloroform (40 mL)
-
95% Fuming Nitric Acid (13 mL)
-
10% Sodium Hydroxide Solution
-
Ice
-
Saturated Saline Solution
-
Ethyl Acetate
-
Cyclohexane
Procedure:
-
In a 250 mL single-neck flask, dissolve 5.6 g of 2-indanone in 40 mL of chloroform.
-
In a separate vessel, measure 13 mL of 95% fuming nitric acid.
-
Cool both the 2-indanone solution and the fuming nitric acid in a cryogenic bath to a temperature below -20°C.
-
Slowly add the cooled 2-indanone solution to the cooled fuming nitric acid over a period of 40 minutes with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (100:1). The Rf value for the product is 0.64, and for 2-indanone is 0.79.[1]
-
After the addition is complete, continue the reaction at -20°C for an additional 20 minutes to ensure completion.[1]
-
Quench the reaction by carefully adding the mixture to 60 mL of a 10% sodium hydroxide solution mixed with ice water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous phase with chloroform (3 x 30 mL).
-
Combine the organic phases and wash with saturated saline solution until neutral.
-
Evaporate the organic solvent using a rotary evaporator to obtain a yellow solid.
-
Recrystallize the crude product from ethyl acetate and cyclohexane to yield reddish-brown crystals of this compound.
-
The reported yield is 3.8 g (49.5%) with a melting point of 141-143°C.[1]
Method 2: Proposed Multi-step Synthesis from 3,4-Dimethyl Anisole
This proposed alternative route involves a sequence of reactions to construct the this compound molecule from a different starting material. While a complete, unified experimental protocol for this entire sequence is not available in the literature, the individual steps are based on established organic transformations.
Step 1: Dibromination of 3,4-Dimethyl Anisole
-
Reaction: Radical bromination of the methyl groups of 3,4-dimethyl anisole using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent.[2]
-
Expected Product: 1,2-bis(bromomethyl)-4-methoxybenzene.
Step 2: Formation of the Dithiane of 5-Methoxy-2-indanone
-
Reaction: Reaction of the dibrominated product with the anion of 1,3-dithiane, formed by treating 1,3-dithiane with a strong base like n-butyllithium (n-BuLi).[2]
-
Expected Product: The dithiane derivative of 5-methoxy-2-indanone.
Step 3: Deprotection to 5-Hydroxy-2-indanone
-
Reaction: Cleavage of the methyl ether using a reagent like boron tribromide (BBr3) to reveal the hydroxyl group, followed by deprotection of the dithiane to the ketone using methods such as acid hydrolysis or treatment with mercury(II) salts.[2]
-
Expected Product: 5-Hydroxy-2-indanone.
Step 4: Nitration of 5-Hydroxy-2-indanone
-
Expected Product: this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic approaches to this compound.
Caption: Direct nitration of 2-indanone to this compound.
Caption: Proposed multi-step synthesis of this compound.
Conclusion
The direct nitration of 2-indanone is a well-documented and straightforward method for the synthesis of this compound, offering a moderate yield in a single step. While a multi-step alternative starting from 3,4-dimethyl anisole is theoretically plausible and offers a different synthetic strategy, it is considerably more complex and requires further experimental validation to determine its overall efficiency and feasibility. For researchers requiring a reliable and established protocol, the direct nitration method is the current standard. The proposed alternative may offer advantages in specific contexts, such as the availability of starting materials or the desire to introduce other functionalities, but it necessitates significant development and optimization.
References
Safety Operating Guide
Proper Disposal of 5-Nitro-2-indanone: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Nitro-2-indanone, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Safety Precautions
This compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1][2].
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is mandatory to wear the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A laboratory coat.
All handling of this compound should be conducted in a well-ventilated fume hood[3].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol [1][2] |
| Appearance | Light brown to brown solid |
| Boiling Point | 340.6±42.0 °C (Predicted) |
| Density | 1.396±0.06 g/cm³ (Predicted) |
| Storage Temperature | Room Temperature, sealed in a dry place |
(Data sourced from ChemicalBook unless otherwise noted)
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company[3][4]. In-lab chemical treatment of nitro compounds can be complex and is generally not recommended without specific, validated protocols for the particular substance.
Experimental Protocol for Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused, expired, or contaminated solid this compound in a designated, robust, and chemically resistant hazardous waste container with a secure lid[4].
-
Any materials that have come into direct contact with the solid compound, such as weighing paper, contaminated gloves, and paper towels, must also be placed in the same hazardous waste container[4].
-
-
Liquid Waste (Solutions):
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, weighing boats) that is grossly contaminated should be collected with the solid waste[5].
-
Non-disposable glassware should be decontaminated. This involves triple-rinsing with a suitable solvent (e.g., acetone, ethanol).
-
The rinsate from the cleaning process is considered hazardous and must be collected and disposed of as hazardous liquid waste[4].
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with the words "Hazardous Waste"[4].
-
The label must include the full chemical name: "this compound" and list any other chemical constituents (e.g., solvents) with their approximate concentrations[4].
-
Indicate the associated hazards (e.g., "Irritant," "Toxic") and the date of accumulation[4].
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials such as strong oxidizing agents, strong bases, and metals[4][5][6][7].
-
-
Arranging for Disposal:
-
Once the waste container is ready for pickup, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal[3].
-
Emergency Procedures for Spills
In the event of a spill:
-
Ensure adequate ventilation and restrict access to the area[3].
-
Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal[5][7][8].
-
Prevent the spilled material from entering drains or waterways[3][8].
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 2. This compound | C9H7NO3 | CID 1502066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ethz.ch [ethz.ch]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Essential Safety and Operational Guide for Handling 5-Nitro-2-indanone
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 5-Nitro-2-indanone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational conduct and mitigate potential hazards.
Physicochemical and Hazard Data
A comprehensive summary of the physical, chemical, and hazardous properties of this compound is presented below. This information is critical for safe handling and emergency preparedness.
| Property | Value |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol [1] |
| Appearance | Light yellow solid |
| Melting Point | 50 - 57 °C / 122 - 134.6 °F[2][3] |
| Boiling Point | 340.6°C at 760mmHg |
| Flash Point | 100 °C / 212 °F[2][3] |
| Density | 1.396g/cm³ |
| GHS Hazard Statements | H302: Harmful if swallowed[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1] |
| Primary Hazards | Irritant[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Required Equipment and Specifications |
| Eye and Face Protection | Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2][3] A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[4] |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber, must be worn.[4][5] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical.[4][6] |
| Body Protection | A standard laboratory coat must be worn and fully buttoned to cover as much skin as possible.[4] For procedures with a higher risk of exposure, a chemical-resistant apron or full-body suit may be necessary.[7] |
| Respiratory Protection | For procedures that may generate dust or aerosols, a NIOSH/MSHA-approved N95 dust mask should be used, or the handling should be conducted within a certified chemical fume hood.[5] |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot are required in the laboratory.[4][8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for minimizing risks. The following workflow outlines the key stages from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For any process that could generate dust, a chemical fume hood is required.[5][9]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5][8]
-
PPE Inspection: Before commencing any work, thoroughly inspect all personal protective equipment for any damage or defects.[5] Do not use compromised gear.[5]
2. Handling and Use:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[9] Do not breathe in dust, fumes, or vapors.[9]
-
Personal Hygiene: Do not eat, drink, or smoke in the designated work area.[9] Wash hands and any exposed skin thoroughly after handling is complete and before leaving the laboratory.[5]
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name and associated hazards.
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][9]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and metals.[2][3]
-
Security: Store in a locked cabinet or area to restrict unauthorized access.[9]
4. Disposal:
-
Waste Collection: Dispose of this compound and any contaminated materials in a suitable, closed, and properly labeled container for chemical waste.[6]
-
Regulatory Compliance: All disposal must be carried out in accordance with applicable local, state, and federal regulations.[9] Consider using a licensed disposal company for surplus and non-recyclable solutions.[6]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9][10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[9][10] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing.[9] Seek immediate medical attention.[9][10] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting.[9] Seek immediate medical attention.[9] |
Experimental Workflow and Safety Checks
The following diagram illustrates the logical workflow for the safe handling of this compound, incorporating critical safety checks at each stage of the process.
Caption: Workflow for handling this compound.
References
- 1. This compound | C9H7NO3 | CID 1502066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
